

# Technical Guide: 6-Methyl-1H-indazol-7-amine[1] [2]

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## Compound of Interest

Compound Name: 6-methyl-1H-indazol-7-amine

CAS No.: 221681-91-0

Cat. No.: B1270187

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CAS Number: 221681-91-0 Synonyms: 7-Amino-6-methylindazole; 6-Methyl-1H-indazol-7-ylamine Molecular Formula: C<sub>8</sub>H<sub>9</sub>N<sub>3</sub> Molecular Weight: 147.18 g/mol [1][2]

## Executive Summary

**6-Methyl-1H-indazol-7-amine** is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a pharmacophore in the design of kinase inhibitors.[1][2] Its structural uniqueness lies in the 7-amino group positioned adjacent to the 6-methyl substituent on the indazole core.[1][2] This steric and electronic configuration makes it an ideal scaffold for developing ATP-competitive inhibitors targeting FGFR4 (Fibroblast Growth Factor Receptor 4) and IDO1 (Indoleamine 2,3-dioxygenase 1).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity synthesis protocols, physicochemical characterization, and its application in covalent drug discovery.[2]

## Chemical Properties & Characterization

The compound is an off-white to beige solid, typically stable under ambient conditions but sensitive to oxidation over prolonged periods.[1]

## Physicochemical Data Table

| Property         | Value                   | Notes                                   |
|------------------|-------------------------|---|
| Appearance       | Beige/Brown Powder      | Darkens upon air oxidation              |
| Melting Point    | 174–180 °C              | Decomposition may occur >200 °C         |
| pKa (Calc)       | ~3.5 (N1-H), ~4.5 (NH2) | Amphoteric nature                       |
| Solubility       | DMSO (>50 mg/mL), DMF   | Sparingly soluble in water/DCM          |
| LogP             | 1.4                     | Lipophilic, membrane permeable          |
| H-Bond Donors    | 3                       | NH (indazole) + NH <sub>2</sub> (amine) |
| H-Bond Acceptors | 2                       | Pyridine-like Nitrogen (N2)             |

## Spectroscopic Identification[1]

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Distinctive singlets for the indazole C3-H (~8.0 ppm) and the aromatic protons.[2] The methyl group appears as a singlet around 2.3 ppm. The broad exchangeable signal for NH<sub>2</sub> is typically seen at 5.0–6.0 ppm.[2]
- MS (ESI): [M+H]<sup>+</sup> peak at m/z 148.2.

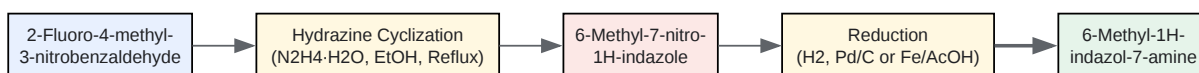
## Synthesis Pathways[1][4][5][6][7][8][9][10]

The synthesis of **6-methyl-1H-indazol-7-amine** is non-trivial due to the specific regiochemistry required (6-Me, 7-NH<sub>2</sub>).[1] Direct nitration of 6-methylindazole typically yields the 5-nitro isomer; therefore, de novo ring construction is the industry standard.[1][2]

## Primary Route: Cyclization of 2-Fluoro-benzaldehyde Derivatives

This route ensures 100% regioselectivity by fixing the substituents on the benzene ring prior to cyclization.[1][2]

## Reaction Scheme (Graphviz)



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Figure 1: Regioselective synthesis pathway starting from functionalized benzaldehyde.

## Detailed Experimental Protocol

### Step 1: Formation of 6-Methyl-7-nitro-1H-indazole[1][2]

- Reagents: 2-Fluoro-4-methyl-3-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (10 vol).
- Procedure: Dissolve the aldehyde in ethanol. Add hydrazine hydrate dropwise at room temperature (exothermic).
- Condition: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).
- Workup: Cool to room temperature. The product often precipitates.[2] If not, concentrate in vacuo and triturate with water.[2] Filter the yellow solid.[2]
- Yield: Typically 85–90%.[1][2]

### Step 2: Reduction to 6-Methyl-1H-indazol-7-amine[1][2]

- Reagents: 6-Methyl-7-nitro-1H-indazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (20 vol), Hydrogen gas (balloon pressure).
- Procedure: Suspend the nitroindazole and catalyst in methanol under nitrogen. Purge with hydrogen gas.[1][2]
- Condition: Stir vigorously at RT for 12 hours.

- Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if necessary.
- Storage: Store under inert atmosphere (Argon) at -20 °C to prevent oxidation to azo-dimers.

## Applications in Drug Discovery[7][11]

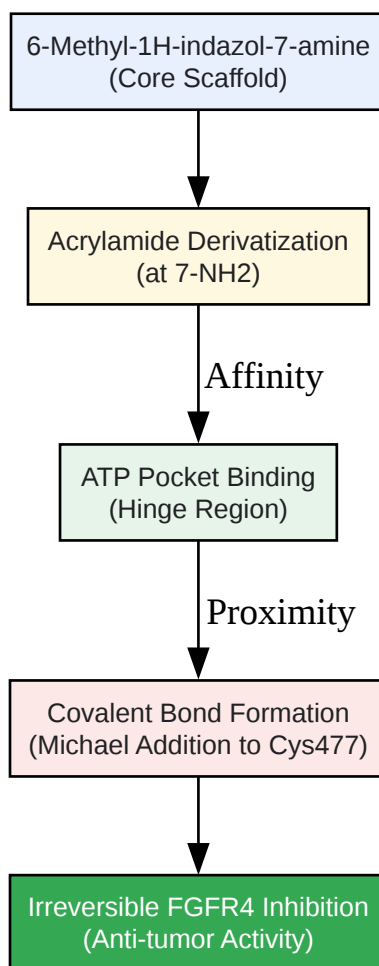
The 7-amino-6-methylindazole scaffold is a "privileged structure" in kinase inhibitor design.[1][2][3] Its utility is driven by two key factors:

- H-Bonding Motif: The indazole NH and N2 mimic the adenine ring of ATP, binding to the kinase hinge region.[2]
- Solvent Front Exposure: The 7-amino group is often derivatized with acrylamides to form covalent inhibitors targeting cysteines in the solvent front (e.g., Cys477 in FGFR4).[2]

## Case Study: FGFR4 Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) drives hepatocellular carcinoma. Inhibitors utilizing this scaffold (e.g., Roblitinib analogs) leverage the 7-position amine to attach a "warhead" that covalently modifies the receptor, overcoming resistance mutations.

## Mechanism of Action Diagram (Graphviz)



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Figure 2: Mechanism of Action for FGFR4 inhibitors derived from the 7-aminoindazole scaffold.

[1][2]

## Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
- Handling: Use only in a chemical fume hood. Avoid dust formation.[1][2]
- Storage: Hygroscopic. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.[1][2]
- Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

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